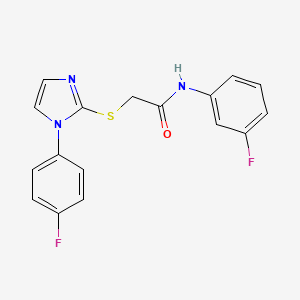
N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the fluorophenyl groups, and the formation of the thioether and acetamide groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorine atoms on the phenyl rings would likely influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The acetamide group could undergo hydrolysis, the thioether group could be oxidized, and the imidazole ring could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties (like melting point, boiling point, solubility, etc.) would depend on the specific arrangement of atoms and the overall molecular structure. The presence of fluorine atoms and the capability of forming hydrogen bonds might influence these properties .科学的研究の応用
Anticancer Applications
Research has demonstrated the synthesis and evaluation of imidazothiadiazole analogs, including structures related to the given compound, showing significant cytotoxic activities against different cancer cell lines. For example, some derivatives exhibited potent cytotoxic effects against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021). Additionally, compounds bearing the imidazolyl motif have been found to possess considerable anticancer activity against various cancer cell lines, suggesting their utility in developing new therapeutic agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial and Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antibacterial and antimicrobial activities. Some studies have reported the successful synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria strains, indicating their potential as antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020). Moreover, sulfide and sulfone derivatives of a similar molecular scaffold have been investigated for their antimicrobial activities, demonstrating efficacy against both Gram-negative and Gram-positive bacteria as well as fungi (N. Badiger, J. Mulla, Iqbal Khazi, I. Khazi, 2013).
Anti-inflammatory and Analgesic Activities
Compounds related to "N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" have been studied for their anti-inflammatory and analgesic properties. Research indicates that some imidazolyl acetic acid derivatives synthesized from the core structure exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory conditions and pain management (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJAQWQEYUSBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
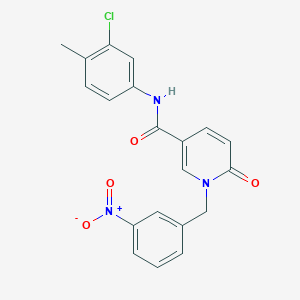
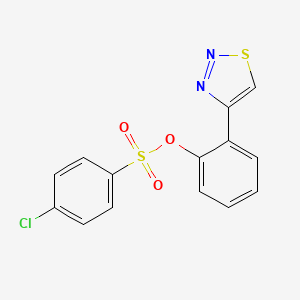
![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
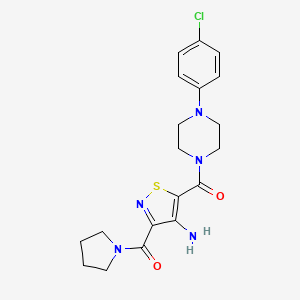
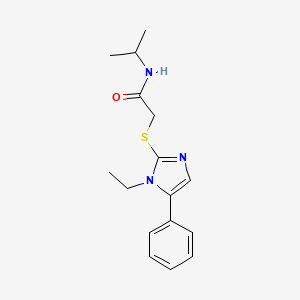
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)

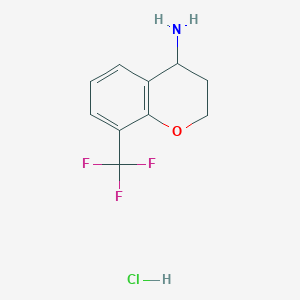
![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)